molecular formula C10H13BrN2O B14838420 6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine

6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14838420
M. Wt: 257.13 g/mol
InChI Key: NKZQRKPHRAUSKN-UHFFFAOYSA-N
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Description

6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C11H15BrN2O It is a derivative of pyridine, featuring a bromine atom at the 6th position, a cyclopropoxy group at the 4th position, and two N,N-dimethyl groups attached to the amine at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-2-amine is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

6-bromo-4-cyclopropyloxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C10H13BrN2O/c1-13(2)10-6-8(5-9(11)12-10)14-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

NKZQRKPHRAUSKN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=C1)OC2CC2)Br

Origin of Product

United States

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